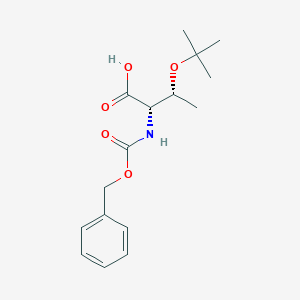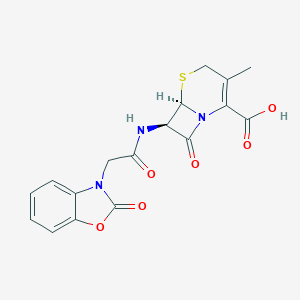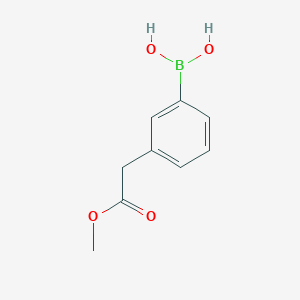
3-(2-Methoxy-2-oxoethyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Methoxy-2-oxoethyl)phenylboronic acid” is a chemical compound with the molecular formula C9H11BO4 . It has a molecular weight of 193.99 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It appears as a solid under normal conditions .
Molecular Structure Analysis
The InChI code for “3-(2-Methoxy-2-oxoethyl)phenylboronic acid” is 1S/C9H11BO4/c1-14-9(11)6-7-3-2-4-8(5-7)10(12)13/h2-5,12-13H,6H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“3-(2-Methoxy-2-oxoethyl)phenylboronic acid” is a solid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 193.99 .Wissenschaftliche Forschungsanwendungen
Glucose-Sensitive Polymers for Diabetes Treatment
Phenylboronic acid derivatives, including 3-(2-Methoxy-2-oxoethyl)phenylboronic acid, have been utilized to create glucose-sensitive polymers. These polymers can enable self-regulated insulin release, which is a significant advancement in the treatment of diabetes. This application also extends to functioning as a diagnostic agent for glucose levels .
Wound Healing
The conjugates of phenylboronic acids have shown promise in wound healing applications. Their unique properties may contribute to improved healing processes and are being explored for their efficacy and mechanisms .
Tumor Targeting
Phenylboronic acid derivatives are being investigated for their potential in tumor targeting. This involves using the compound’s ability to bind to certain tumor cell markers, which could lead to more effective treatments .
Drug Delivery Systems
The interaction of phenylboronic acids with various biological molecules has made them suitable candidates for drug delivery systems. They can be used to create more targeted and efficient delivery mechanisms for therapeutic agents .
Sensing Applications
Due to their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions, phenylboronic acids are increasingly used in sensing applications. These can range from homogeneous assays to heterogeneous detection methods .
Diagnostic Agents
Phenylboronic acids have been employed as diagnostic agents due to their selective binding properties. This allows for the development of new diagnostic tools and methods for various diseases .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
[3-(2-methoxy-2-oxoethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-14-9(11)6-7-3-2-4-8(5-7)10(12)13/h2-5,12-13H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNUXNCUNUMZFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC(=O)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623191 |
Source


|
| Record name | [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-2-oxoethyl)phenylboronic acid | |
CAS RN |
643094-11-5 |
Source


|
| Record name | [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

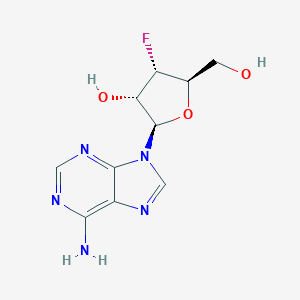

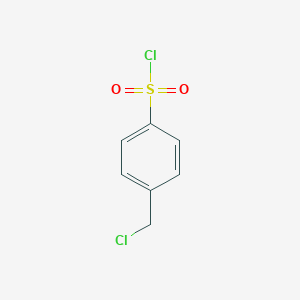
![tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate](/img/structure/B151275.png)

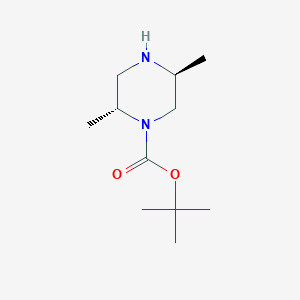

![ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B151285.png)
